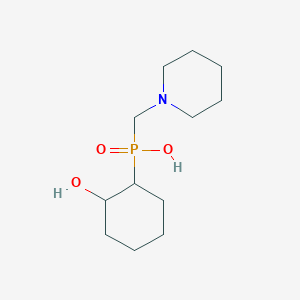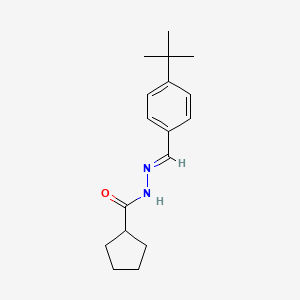![molecular formula C21H21N3O3S B5063159 2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-(2-thienylmethyl)acetamide](/img/structure/B5063159.png)
2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-(2-thienylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-(2-thienylmethyl)acetamide, commonly known as THIP, is a chemical compound that belongs to the class of GABA(A) receptor agonists. THIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
THIP acts as a GABA(A) receptor agonist and enhances the inhibitory neurotransmission mediated by GABA in the brain. THIP binds to the GABA(A) receptor at a different site than benzodiazepines and barbiturates, which are also GABA(A) receptor agonists.
Biochemical and Physiological Effects:
THIP has been shown to increase the activity of GABAergic neurons in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and a reduction in seizure activity. THIP has also been shown to have anxiolytic and sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
THIP has several advantages for lab experiments, including its high potency and selectivity for the GABA(A) receptor. However, THIP has a short half-life and can be rapidly metabolized, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of THIP. One area of research is the development of more potent and selective GABA(A) receptor agonists based on the structure of THIP. Another area of research is the investigation of the potential therapeutic applications of THIP in other neurological and psychiatric disorders. Additionally, the development of novel drug delivery systems for THIP could improve its effectiveness in vivo.
In conclusion, THIP has shown promising results in preclinical studies for its potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand the mechanism of action and to develop more effective drug delivery systems for THIP.
Méthodes De Synthèse
THIP can be synthesized by reacting 2-(2-thienyl)acetaldehyde with N-(1-pyrrolidinyl)acetylindole in the presence of sodium borohydride. The resulting product is then acetylated with acetic anhydride to obtain THIP.
Applications De Recherche Scientifique
THIP has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and schizophrenia. THIP has also been shown to have antinociceptive and anti-inflammatory effects.
Propriétés
IUPAC Name |
2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-19(22-12-15-6-5-11-28-15)14-24-13-17(16-7-1-2-8-18(16)24)20(26)21(27)23-9-3-4-10-23/h1-2,5-8,11,13H,3-4,9-10,12,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQNIYCMYCECOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-[2-(2-methoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B5063087.png)

![4-{[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl 2-furoate](/img/structure/B5063096.png)
![2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5063102.png)
![6-(5-chloro-2-ethoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5063110.png)
![4-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5063130.png)


![1-({5-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5063137.png)
![2-ethoxy-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5063144.png)
![3-(5-bromo-2-methoxyphenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5063148.png)
![2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B5063154.png)
![ethyl 4,5-dimethyl-2-({[3-methyl-2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B5063160.png)
